molecular formula C27H46 B103200 Cholest-2-ene CAS No. 15910-23-3

Cholest-2-ene

Cat. No. B103200
CAS RN: 15910-23-3
M. Wt: 370.7 g/mol
InChI Key: UTGYMZAUDAYPOM-LDHZKLTISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-2-ene is a chemical compound with the molecular formula C27H46 . It has a molecular weight of 370.6541 . It is a derivative of cholestanes and has a double bond .


Synthesis Analysis

Cholest-2-ene can be synthesized from cholesterol . A specific synthesis method involves the reaction of 5α-cholest-2-ene with iodine and silver benzoate, which results in the formation of diaxial and diequatorial esters .


Molecular Structure Analysis

The molecular structure of Cholest-2-ene consists of a steroid skeleton of four fused rings, three six-membered and one five-membered . The 3D structure of the molecule can be viewed using specific software .


Chemical Reactions Analysis

The Prévost reaction of 5α-cholest-2-ene with iodine and silver benzoate gives the diaxial and diequatorial esters . The reaction of hydrogen with Cholest-2-ene results in the formation of C27H48 .


Physical And Chemical Properties Analysis

Cholest-2-ene has a molecular weight of 370.6541 . It has 7 defined atom stereocenters and 1 undefined atom stereocenter . It also has 5 rotatable bonds .

Scientific Research Applications

Metabolism and Bacterial Function

Cholest-2-ene is involved in the anoxic metabolism of cholesterol, particularly in certain bacteria like Sterolibacterium denitrificans. This process includes the conversion of cholesterol to various compounds like cholest-4-en-3-one and cholesta-1,4-dien-3-one, with enzymes like cholest-4-en-3-one-Δ1-dehydrogenase playing crucial roles. Such enzymatic pathways are important in understanding bacterial cholesterol metabolism and could be utilized in biotechnological applications related to steroid transformations (Chiang et al., 2007).

Biotechnological and Health Applications

Cholest-4-en-3-one, a compound related to Cholest-2-ene, shows promise in applications against health conditions like obesity and liver disease. It also holds potential in the synthesis of steroid drugs. Innovative methods for producing high-quality cholest-4-en-3-one, such as using cholesterol oxidase in aqueous/organic two-phase systems, are being explored. This optimized production process is significant for potentially scaling up for industrial production, reducing costs, and ensuring product purity (Wu et al., 2015).

Clinical Chemistry and Diagnostic Applications

In clinical chemistry, enzymatic methods using cholesterol oxidase facilitate the determination of total serum cholesterol. This involves the oxidation of cholesterol to cholest-4-en-3-one. Such methods offer improved specificity and precision, making them valuable in medical diagnostics and research (Allain et al., 1974).

Photochemical Studies

Cholest-2-ene undergoes photochemical reactions under ultraviolet light in a protic medium, leading to various cholestanols. This type of study contributes to a deeper understanding of the photochemical properties of steroidal compounds, which can have implications in fields like organic chemistry and photobiology (Herz & González, 1968).

Obesity and Metabolic Research

Studies have shown that cholest-4-en-3-one, related to Cholest-2-ene, has an anti-obesity effect on animals. It can inhibit body weight gain and body fat accumulation, as well as affect serum triglyceride and cholesterol levels. This indicates potential applications in obesity and metabolic disorder treatments (Suzuki et al., 1998).

properties

IUPAC Name

(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3/t20-,21?,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGYMZAUDAYPOM-LDHZKLTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-2-ene

CAS RN

15910-23-3
Record name Cholest-2-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015910233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholest-2-ene
Reactant of Route 2
Cholest-2-ene
Reactant of Route 3
Cholest-2-ene
Reactant of Route 4
Cholest-2-ene
Reactant of Route 5
Cholest-2-ene
Reactant of Route 6
Cholest-2-ene

Citations

For This Compound
787
Citations
KA Ketuly, AHA Hadi, SW Ng… - … Section E: Structure …, 2010 - scripts.iucr.org
… The parent 5α-cholest-2-ene and the equivalent fragment of the title compound are almost … For the structure of 5α-cholest-2-ene, see: Kemlo et al. (1979 [Kemlo, WS, van Niekerk, JC & …
Number of citations: 2 scripts.iucr.org
SB Laing, PJ Sykes - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Peroxidation of 1 a.5-cycl0-5a-cholest-2-ene with p-… Hydroboration of 1 a,5-cyclo-5a-cholest-2-ene results in a … of 1 a,5-cyclo-5a-cholest-2-ene (I) by the reaction of 5a-cholest-l-en-3p-01 …
Number of citations: 8 pubs.rsc.org
JE Herz, E González - Steroids, 1968 - Elsevier
… No evidence could be found for photochemical isomerization of cholest-2-ene to cholest-3… As starting material we chose cholest-2-ene, which was prepared from the methane sulfonate …
Number of citations: 3 www.sciencedirect.com
SB Laing, PJ Sykes - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The reaction of toluene-p-sulphonyl chloride in pyridine with 5α-cholest-1-en-3β-ol (I; R = C8H17) has been reported to yield directly 1α,5-cyclo-5α-cholest-2-ene (II). This …
Number of citations: 3 pubs.rsc.org
JW Morzycki, A Gryszkiewicz, Z Lotowski… - Collection of …, 1998 - cccc.uochb.cas.cz
… Borohydride reduction of nitro enol 3a yielded, as described earlier2, 2α-nitro-5α-cholestan-3β-ol and 2-nitro-5α-cholest-2-ene. The nitro group proved resistant to borohydride. The …
Number of citations: 10 cccc.uochb.cas.cz
A Nickon, N Schwartz, JB DiGiorgio… - The Journal of Organic …, 1965 - ACS Publications
5a-Cholest-3-ene (5) and 50-cholest-3-ene (6) have been used as substrates to test current views on the stereo-chemical requirements of the allylic CH bond in photosensitized …
Number of citations: 51 pubs.acs.org
T Utsukihara, Y Yokoyama, K Kaneko, I Yoshino… - 2006 - academia.edu
… of 5 a -cholest-2-ene with … -cholest-2-ene (1) with iodine and copper (I) acetate gave 5 a -cholestane-2 /3, 3 /3 -diol 2-iodoacetate (5) as major product. The reaction of 5 a -cholest-2-ene …
Number of citations: 6 www.academia.edu
P Kočovský, V Černý - Collection of Czechoslovak Chemical …, 1978 - cccc.uochb.cas.cz
… - 25 we reported transannular participation of the 5ex-hydroxyl group in Woodward hydroxylation and hypobromous acid addition to the double bond of 5-hydroxy-5ex-cholest-2-ene …
Number of citations: 4 cccc.uochb.cas.cz
CW Shoppee, DN Jones, GHR Summers - Journal of the Chemical …, 1957 - pubs.rsc.org
… by Prevost and recently reported by Ginsburg; 23 cholest-2-ene (I), by treatment with iodine … an intermediate in the addition of bromine to cholest-2-ene to give mainly the diaxial 28 : 3a-…
Number of citations: 63 pubs.rsc.org
DN Jones, MA Saeed - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… cyclic alcohols it has been reported that elimination preponderate^.^ found that sulphonic esters of 5a-cholestan-3p-01 in hot dimethyl sulphoxide gave a mixture of 5a-cholest-2-ene …
Number of citations: 24 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.